

# Miransertib mechanism of action AKT inhibition

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## Compound Focus: Miransertib

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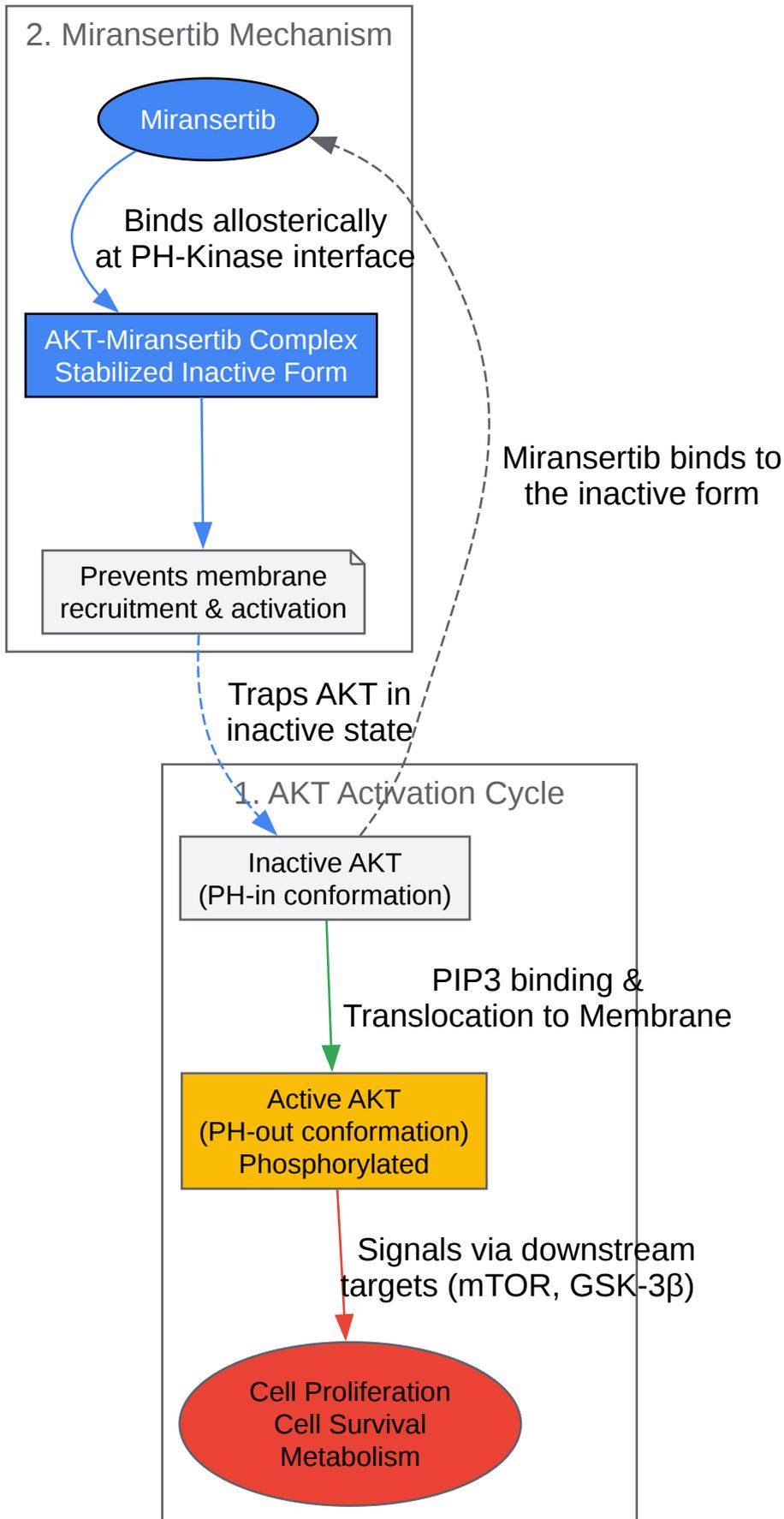
## Molecular Mechanism of Action

**Miransertib's** mechanism is distinct from ATP-competitive inhibitors. It functions as a **highly-selective allosteric inhibitor** that binds to the interface between the N-terminal Pleckstrin Homology (PH) domain and the kinase domain of AKT [1]. This binding stabilizes AKT in an inactive, "**PH-in**" conformation, which has two critical consequences:

- **Prevents Membrane Translocation:** In its active state, AKT is recruited to the cell membrane via its PH domain. **Miransertib** blocks this crucial translocation step, thereby inhibiting the activation process [2].
- **Promotes Dephosphorylation:** The compound also encourages the dephosphorylation of AKT that is already associated with the membrane in its active form, further dampening its signaling activity [2].

Research has led to the development of advanced analogs known as **Covalent-Allosteric Inhibitors (CAIs)**, such as Borussertib. These compounds incorporate an electrophilic warhead that forms a **covalent bond with Cys296** residue on the kinase domain. This irreversible binding maximizes the drug-target residence time, leading to increased potency and sustained pathway suppression [1].

The following diagram illustrates this allosteric inhibition mechanism and the key molecular interactions.



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## Experimental & Clinical Evidence

The efficacy of **Miransertib** has been demonstrated across various disease models, from parasitic infections to genetic overgrowth syndromes, underscoring its potential as a versatile therapeutic agent.

### In Vitro and Preclinical Findings

Initial evidence for **Miransertib**'s activity came from studies in infectious disease and cancer models. The table below summarizes key quantitative findings from these studies.

Disease Model	Experimental System	Key Findings	Citation
Leishmaniasis	<i>L. donovani</i> & <i>L. amazonensis</i> -infected macrophages	Susceptible to Miransertib; markedly effective against intracellular amastigotes; enhanced mTOR-dependent autophagy.	[2]
Leishmaniasis (In Vivo)	BALB/c mice infected with <i>L. donovani</i>	Parasite clearance in spleen comparable to miltefosine; <b>greater reduction in liver parasite load; 40% reduction</b> in cutaneous lesions.	[2]
Rhabdomyosarcoma (RMS)	RMS cell lines & patient-derived xenografts (PDXs)	Miransertib showed <b>limited antitumor success</b> compared to ATP-competitive inhibitor Ipatasertib, highlighting mechanistic differences.	[3]

### Clinical Application in Overgrowth Syndromes

**Miransertib** has shown promise in clinical trials for rare genetic overgrowth syndromes driven by mutations in the PI3K/AKT pathway, demonstrating a favorable safety profile.

- **PIK3CA-Related Overgrowth Spectrum (PROS) & Proteus Syndrome:** These disorders are caused by somatic activating mutations in **PIK3CA** or **AKT1** genes, respectively, leading to constitutive AKT pathway activation [4] [5].
- **Safety Profile:** In the phase 1/2 MOSAIC study involving 49 participants, **Miransertib** was found to be safe and tolerable. The most common drug-related adverse events were **decreased neutrophil count (12.2%)**, **increased blood insulin (10.2%)**, and **stomatitis (10.2%)**. Only one participant experienced a grade 3 event (deep vein thrombosis), and no drug-related adverse events led to study discontinuation or death [6] [5].
- **Efficacy Observations:** A 5-year follow-up of a patient with Proteus syndrome reported sustained improvement in pain and slowed growth of connective tissue nevi [7]. Another case report on children with PROS noted a 15% reduction in fatty overgrowth volume after 28 months of treatment and alleviation of respiratory compromise [4].

## Detailed Experimental Protocol

To evaluate **Miransertib**'s efficacy against intracellular pathogens, researchers used the following detailed methodology for infecting macrophages and assessing drug activity [2]:

- **Macrophage Infection & Drug Treatment**
  - **Cell Culture:** Differentiate human monocytic THP-1 cells into macrophages by treating with 10 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 16-18 hours.
  - **Infection:** Infect differentiated macrophages with stationary-phase *Leishmania* promastigotes at a Multiplicity of Infection (MOI) of 20:1.
  - **Drug Treatment:** After 24 hours of infection, treat the infected macrophages with varying concentrations of **Miransertib** (e.g., 0 to 5  $\mu$ M) or a control compound (e.g., Miltefosine, 0 to 10  $\mu$ M) for an additional 24 hours.
- **Assessment of Intracellular Amastigotes**
  - **Fixation and Staining:** Wash the coverslips, fix the cells with methanol, and stain with Wright-Giemsa stain.
  - **Parasite Rescue and Transformation (Viability Assay):** Lyse infected cells mildly using 0.01% SDS to rescue live intracellular amastigotes. Transfer the rescued amastigotes to growth media (M199) and incubate at 26°C for 48 hours to allow transformation into motile promastigotes. Quantify the infection by manually counting the transformed promastigotes.
- **Western Blot Analysis**
  - **Cell Lysis:** Lyse cells in an ice-cold buffer containing Triton X-100 and protease/phosphatase inhibitors.
  - **Protein Detection:** Separate proteins by SDS-PAGE (using Tris-Tricine gels for LC3-II and Tris-Glycine for pAkt/Akt). Transfer to membranes and probe with primary antibodies against

**LC3-II** (to monitor autophagy), **phospho-Akt (S473)**, and total **Akt**. Use anti-rabbit IgG-HRP as a secondary antibody and detect bands via enhanced chemiluminescence.

## Key Differentiators from Other AKT Inhibitors

Understanding how **Miransertib** differs from other AKT inhibitors is crucial for research and development.

- **Allosteric vs. ATP-competitive:** Unlike ATP-competitive inhibitors like **Ipatasertib** that bind the highly conserved ATP-pocket, **Miransertib**'s allosteric mechanism offers superior **kinase selectivity** [3] [1].
- **Covalent vs. Non-covalent:** The development of covalent-allosteric analogs (CAIs) like **Borussertib** aims to achieve prolonged target engagement and increased potency by forming an irreversible bond with Cys296, a feature non-covalent inhibitors lack [1].

In summary, **Miransertib** represents a sophisticated approach to AKT inhibition through its unique allosteric and covalent-allosteric mechanisms. Its efficacy across diverse disease models and manageable safety profile in clinical trials supports its continued investigation.

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**Address:** Ontario, CA 91761, United States

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